4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Overview
Description
4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-furylmethyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is 257.10519334 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Activity
A series of thiourea and urea derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione were synthesized and studied for their pharmacological activities. These compounds exhibited cytotoxicity and anti-HIV-1 activity, with specific derivatives tested for their effects on the central nervous system (CNS) and showing antimicrobial activity against certain bacteria and fungi M. Struga et al., 2007.
Molecular Structure and Chemical Reactivity
The molecular structure and chemical reactivity of derivatives have been investigated, revealing insights into charge transfer within the molecule, stability, and non-linear optical activity. These studies employed various computational methods to understand the compound's properties and potential applications in treating cardiovascular and cerebrovascular diseases P. K. Ranjith et al., 2022.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of derivatives were evaluated, with some compounds showing activity against the CVB-2 virus. This suggests potential applications in developing new antimicrobial agents J. Stefanska et al., 2009.
Potential Applications in Non-linear Optics
Investigations into the first hyperpolarizability and molecular electrostatic potential of these compounds have suggested roles in non-linear optics. These findings indicate the compounds' potential utility in developing materials for optical technologies R. Renjith et al., 2014.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-15-10-5-4-9(7-10)12(15)13(17)16(14(15)18)8-11-3-2-6-19-11/h2-6,9-10,12H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBMEGFRLZFBNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CC(C1C(=O)N(C2=O)CC4=CC=CO4)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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